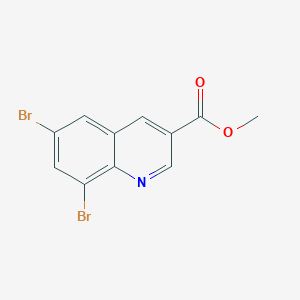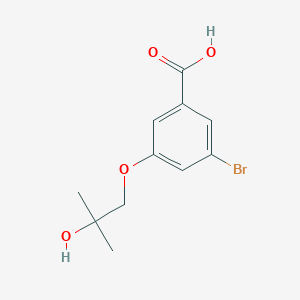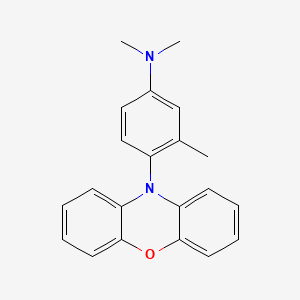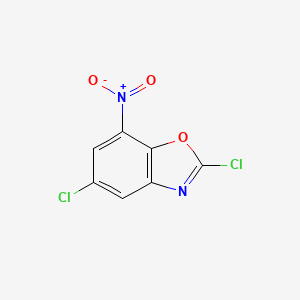
Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl anthranilate with acetic anhydride, followed by cyclization in the presence of a catalyst such as polyphosphoric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to desired biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-Oxo-3,4-dihydroquinoline-2(1H)-carboxylate
- Ethyl 4-Oxo-3,4-dihydroisoquinoline-1(2H)-carboxylate
- Ethyl 4-Oxo-3,4-dihydroisoquinoline-3(1H)-carboxylate
Uniqueness
Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)13-7-9-5-3-4-6-10(9)11(14)8-13/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
NRAKJFSECFFZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC2=CC=CC=C2C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)



![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)

![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)

